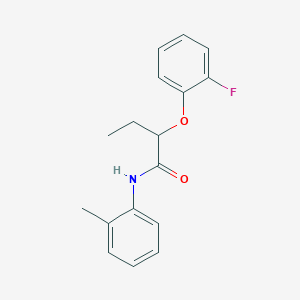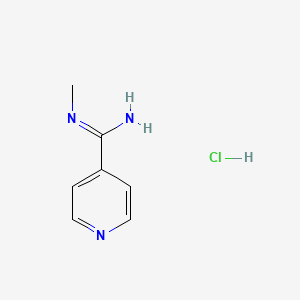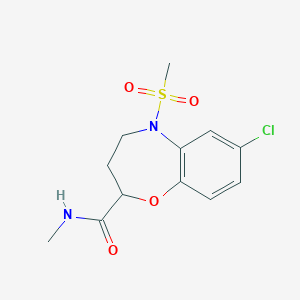![molecular formula C21H31N3O B6125522 N-phenyl-1-{[1-(1-pyrrolidinyl)cyclopentyl]carbonyl}-3-piperidinamine](/img/structure/B6125522.png)
N-phenyl-1-{[1-(1-pyrrolidinyl)cyclopentyl]carbonyl}-3-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-phenyl-1-{[1-(1-pyrrolidinyl)cyclopentyl]carbonyl}-3-piperidinamine, commonly known as CPP-ACP, is a chemical compound that has been widely used in scientific research for its unique properties. CPP-ACP is a white crystalline powder that is soluble in water and has a molecular weight of 467.6 g/mol.
Applications De Recherche Scientifique
CPP-ACP has been extensively studied for its potential applications in dental research. It has been found to have strong anti-caries properties and has been used in the development of toothpaste and mouthwash formulations. CPP-ACP has also been used in the treatment of dentin hypersensitivity and has shown promising results in clinical trials.
Mécanisme D'action
CPP-ACP works by binding to the surface of teeth and forming a protective layer that helps to prevent the demineralization of tooth enamel. It also promotes the remineralization of enamel by providing a source of calcium and phosphate ions. Additionally, CPP-ACP has been shown to inhibit the growth of bacteria that are responsible for causing dental caries.
Biochemical and Physiological Effects:
CPP-ACP has been shown to have a number of biochemical and physiological effects on the body. It has been found to be non-toxic and has a low potential for systemic absorption. CPP-ACP has also been shown to have a positive effect on bone health and has been investigated for its potential use in the treatment of osteoporosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CPP-ACP in lab experiments is its well-established synthesis method and its availability. It is also relatively inexpensive compared to other compounds used in dental research. However, one limitation of using CPP-ACP is its limited solubility in certain solvents, which can make it difficult to work with in some experiments.
Orientations Futures
There are a number of potential future directions for research involving CPP-ACP. One area of interest is the development of new formulations for toothpaste and mouthwash that incorporate CPP-ACP. Another area of research is the investigation of CPP-ACP's potential use in the treatment of other dental conditions, such as periodontal disease. Additionally, CPP-ACP's potential use in the treatment of bone diseases such as osteoporosis warrants further investigation.
Conclusion:
In conclusion, CPP-ACP is a chemical compound that has shown promising results in scientific research for its potential applications in dental research and bone health. Its unique properties and well-established synthesis method make it a valuable tool for researchers in these fields. Further research is needed to fully understand the potential of CPP-ACP and its future applications.
Méthodes De Synthèse
CPP-ACP can be synthesized by reacting cyclopentanone with pyrrolidine and piperidine in the presence of a reducing agent. The resulting product is then reacted with N-phenylsuccinimide to form CPP-ACP. This synthesis method has been well-established and is commonly used in research laboratories.
Propriétés
IUPAC Name |
(3-anilinopiperidin-1-yl)-(1-pyrrolidin-1-ylcyclopentyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O/c25-20(21(12-4-5-13-21)24-15-6-7-16-24)23-14-8-11-19(17-23)22-18-9-2-1-3-10-18/h1-3,9-10,19,22H,4-8,11-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNGXBRYMRBAED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)N2CCCC(C2)NC3=CC=CC=C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-1-{[1-(1-pyrrolidinyl)cyclopentyl]carbonyl}-3-piperidinamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-tert-butyl-4-(4-ethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6125461.png)
![2-(4-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-methyl-2-piperazinyl)ethanol](/img/structure/B6125469.png)
![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-(3-methoxypropyl)acetamide](/img/structure/B6125476.png)

![ethyl 3-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-3-(4-methoxyphenyl)propanoate](/img/structure/B6125489.png)

![2-(1,3-benzodioxol-5-yl)-N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide](/img/structure/B6125498.png)
![methyl 2-({[(3-chlorophenyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B6125501.png)
![3-(methyl{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}amino)-1-phenyl-1-propanol](/img/structure/B6125503.png)
![1-(4-chlorophenyl)-5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6125505.png)
![4-[2-(acetylamino)-3-(allylamino)-3-oxo-1-propen-1-yl]phenyl acetate](/img/structure/B6125508.png)

![methyl 4-{5-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate](/img/structure/B6125520.png)
